molecular formula C24H51N3O4S B12705934 1-(2-Aminoethyl)-2-heptadecyl-4,5-dihydro-1-methyl-1H-imidazolium methyl sulphate CAS No. 94138-96-2

1-(2-Aminoethyl)-2-heptadecyl-4,5-dihydro-1-methyl-1H-imidazolium methyl sulphate

Cat. No.: B12705934
CAS No.: 94138-96-2
M. Wt: 477.7 g/mol
InChI Key: UIVMSFKCUAGYFD-UHFFFAOYSA-M
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Description

1-(2-Aminoethyl)-2-heptadecyl-4,5-dihydro-1-methyl-1H-imidazolium methyl sulphate is a synthetic organic compound belonging to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring both an aminoethyl group and a long heptadecyl chain, imparts distinct physicochemical properties that make it valuable for specific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoethyl)-2-heptadecyl-4,5-dihydro-1-methyl-1H-imidazolium methyl sulphate typically involves the reaction of 1-methylimidazole with a heptadecyl halide under basic conditions to form the corresponding imidazolium salt. This intermediate is then reacted with 2-aminoethyl chloride to introduce the aminoethyl group. The final step involves the addition of methyl sulphate to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)-2-heptadecyl-4,5-dihydro-1-methyl-1H-imidazolium methyl sulphate undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The imidazolium ring can be reduced under specific conditions to form dihydroimidazolium derivatives.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include imines, nitriles, dihydroimidazolium derivatives, and various substituted imidazolium salts.

Scientific Research Applications

1-(2-Aminoethyl)-2-heptadecyl-4,5-dihydro-1-methyl-1H-imidazolium methyl sulphate has a wide range of scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an antimicrobial agent and its interactions with biological membranes.

    Medicine: Explored for its potential therapeutic applications, including drug delivery and as a component in pharmaceutical formulations.

    Industry: Utilized in the formulation of surfactants, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-2-heptadecyl-4,5-dihydro-1-methyl-1H-imidazolium methyl sulphate involves its interaction with molecular targets such as enzymes, receptors, and cell membranes. The long heptadecyl chain allows for strong hydrophobic interactions, while the aminoethyl group can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes, alter membrane permeability, and affect cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Aminoethyl)-2-heptadecyl-1H-imidazolium chloride
  • 1-(2-Aminoethyl)-2-heptadecyl-1H-imidazolium bromide
  • 1-(2-Aminoethyl)-2-heptadecyl-1H-imidazolium iodide

Uniqueness

1-(2-Aminoethyl)-2-heptadecyl-4,5-dihydro-1-methyl-1H-imidazolium methyl sulphate is unique due to the presence of the 4,5-dihydro-1-methyl-1H-imidazolium ring, which imparts distinct electronic and steric properties. This uniqueness enhances its reactivity and interaction with various molecular targets, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

94138-96-2

Molecular Formula

C24H51N3O4S

Molecular Weight

477.7 g/mol

IUPAC Name

2-(2-heptadecyl-1-methyl-4,5-dihydroimidazol-1-ium-1-yl)ethanamine;methyl sulfate

InChI

InChI=1S/C23H48N3.CH4O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-25-20-22-26(23,2)21-19-24;1-5-6(2,3)4/h3-22,24H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

UIVMSFKCUAGYFD-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NCC[N+]1(C)CCN.COS(=O)(=O)[O-]

Origin of Product

United States

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